8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzoyl group, an ethyl group, and a methyl group attached to a furochromene core. Furochromenes are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl, ethyl, and methyl precursors with a furochromene scaffold. Reaction conditions often involve the use of catalysts such as lipase (Mucor miehei) in ionic liquids to enhance the yield and selectivity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with microbial cell membranes, leading to disruption and subsequent antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one can be compared with other furochromenes and coumarins:
Similar Compounds: Compounds such as 7-hydroxy-4-methylcoumarin and 8-methoxy-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one share structural similarities.
Uniqueness: The presence of the benzoyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H16O4 |
---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
8-benzoyl-9-ethyl-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H16O4/c1-3-14-18-16(10-9-15-12(2)11-17(22)25-20(15)18)24-21(14)19(23)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
QSXNPELUBASDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.